1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a pyrrole ring fused with a tetrahydropyran ring
Preparation Methods
The synthesis of 1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative by reacting piperazine with 2-chlorobenzyl chloride under basic conditions. The resulting intermediate is then coupled with a pyrrole derivative, which is synthesized separately. The final step involves the formation of the ethanone linkage through a condensation reaction .
Chemical Reactions Analysis
1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair .
Comparison with Similar Compounds
1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can be compared with other similar compounds, such as:
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds also target PARP and have shown efficacy in the treatment of cancer.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds are potential selective serotonin reuptake inhibitors (SSRIs) and have applications in the treatment of depression.
The uniqueness of this compound lies in its specific structural features and its potential to modulate multiple biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H28ClN3O2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C22H28ClN3O2/c23-20-6-2-1-5-19(20)18-24-11-13-25(14-12-24)21(27)17-22(7-15-28-16-8-22)26-9-3-4-10-26/h1-6,9-10H,7-8,11-18H2 |
InChI Key |
NBHSJRJHNCCHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.